molecular formula C12H14BrNO2 B11819225 methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

Cat. No.: B11819225
M. Wt: 284.15 g/mol
InChI Key: KLSXRGAHCLSQFM-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate is an organic compound that belongs to the class of enones It features a bromophenyl group and a dimethylamino group attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate typically involves the following steps:

    Bromination: The starting material, phenylpropanoate, undergoes bromination to introduce the bromine atom at the meta position.

    Amination: The brominated intermediate is then reacted with dimethylamine to introduce the dimethylamino group.

    Esterification: Finally, the compound is esterified to form the propenoate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group and dimethylamino group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenyl)-3-(dimethylamino)prop-2-enoate
  • Methyl 2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enoate
  • Methyl 2-(3-bromophenyl)-3-(diethylamino)prop-2-enoate

Uniqueness

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate is unique due to the specific positioning of the bromine atom and the dimethylamino group, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

IUPAC Name

methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSXRGAHCLSQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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